
Monofucosyl-para-lacto-N-hexaose IV
描述
Monofucosyl-para-lacto-N-hexaose IV is a fucosylated, non-sialylated human milk oligosaccharide. It is a neutral heptasaccharide present in human milk and is known for its role in infant nutrition and development. The compound is characterized by a Galβ1-4GlcNAc core structure, with a fucose residue attached to the GlcNAc unit .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Monofucosyl-para-lacto-N-hexaose IV involves multiple glycosylation steps to assemble the oligosaccharide chain. The process typically starts with the preparation of monosaccharide building blocks, followed by their sequential coupling using glycosyl donors and acceptors. Protecting groups are used to control the regioselectivity and stereoselectivity of the glycosylation reactions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in enzymatic synthesis and microbial fermentation have shown potential for scalable production. Enzymatic methods involve the use of glycosyltransferases to catalyze the formation of glycosidic bonds, while microbial fermentation leverages genetically engineered microorganisms to produce the oligosaccharide .
化学反应分析
Types of Reactions
Monofucosyl-para-lacto-N-hexaose IV can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: Functional groups on the sugar units can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups .
科学研究应用
Biological Significance
MFLNH-IV is a component of human milk oligosaccharides (HMOs), which play crucial roles in infant health. These oligosaccharides are indigestible by infants but serve as prebiotics, promoting the growth of beneficial gut bacteria, particularly bifidobacteria. Research has shown that specific strains of bifidobacteria can metabolize MFLNH-IV, thereby enhancing gut microbiota diversity and functionality .
Case Study: Bifidobacterial Metabolism
A study demonstrated that various Bifidobacterium pseudocatenulatum isolates effectively utilized MFLNH-IV, showcasing its role in supporting infant gut health through selective fermentation processes . This metabolic activity is essential for establishing a healthy microbiome in breastfed infants.
Nutritional Applications
Research indicates that the presence of fucosylated HMOs like MFLNH-IV can influence nutritional outcomes in infants. A higher abundance of these oligosaccharides has been associated with improved growth metrics and reduced incidence of gastrointestinal infections .
Statistical Analysis
A study employing logistic regression models found that increased levels of fucosylated HMOs correlate positively with better nutritional status among infants, suggesting their protective role against malnutrition .
Analytical Chemistry
MFLNH-IV serves as a vital standard in various analytical techniques used to characterize HMOs. Its applications include:
- Capillary Electrophoresis : Used as a migration time standard to analyze oligosaccharide profiles.
- Liquid Chromatography : Acts as a retention time standard for qualitative and quantitative analysis of complex carbohydrate mixtures .
Table: Analytical Properties of MFLNH-IV
Property | Value |
---|---|
Monoisotopic Mass | 1218.4385 Da |
Formulation | Dry solid |
Storage Conditions | -20°C in the dark |
Stability | 6 months post-reconstitution; 5 years in dry state |
Research and Development
MFLNH-IV is primarily utilized for research and development purposes within the pharmaceutical and food industries. Its role as a prebiotic is being explored for potential therapeutic applications, including:
作用机制
Monofucosyl-para-lacto-N-hexaose IV exerts its effects primarily through interactions with gut microbiota. It serves as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria. These bacteria, in turn, produce short-chain fatty acids that have various health benefits, including anti-inflammatory effects and enhanced gut barrier function .
相似化合物的比较
Similar Compounds
Lacto-N-tetraose: Another human milk oligosaccharide with a similar core structure but lacking the fucose residue.
Lacto-N-neotetraose: Similar to Lacto-N-tetraose but with a different linkage pattern.
Difucosyl-para-lacto-N-hexaose IV: Similar to Monofucosyl-para-lacto-N-hexaose IV but with an additional fucose residue.
Uniqueness
This compound is unique due to its specific fucosylation pattern, which imparts distinct biological activities. The presence of the fucose residue enhances its prebiotic properties and its ability to modulate the immune system .
生物活性
Monofucosyl-para-lacto-N-hexaose IV (MFpLNH-IV) is a significant human milk oligosaccharide (HMO) that plays a crucial role in infant nutrition and health. This article explores its biological activity, focusing on its structural characteristics, synthesis, and implications for infant health, particularly in relation to gut microbiota modulation and immune system development.
Structural Characteristics
MFpLNH-IV is classified as a fucosylated oligosaccharide, characterized by the presence of a fucose residue linked to a lacto-N-hexaose backbone. Its structure can be represented as follows:
This structural configuration allows MFpLNH-IV to interact with various biological systems, particularly in the gut.
Synthesis and Variability
The synthesis of MFpLNH-IV is mediated by fucosyltransferases, particularly FUT2 and FUT3, which are influenced by genetic factors such as Secretor status and Lewis phenotype. Studies indicate that individuals classified as Secretor positive (Se+) have higher concentrations of α1,2-fucosylated HMOs like MFpLNH-IV compared to Secretor negative (Se-) individuals . The variability in HMO profiles among mothers can significantly affect the composition of breast milk and consequently the health outcomes for infants.
1. Gut Microbiota Modulation
MFpLNH-IV has been shown to promote the growth of beneficial gut bacteria, particularly bifidobacteria. These bacteria are essential for maintaining gut health and preventing infections. Research indicates that fucosylated oligosaccharides like MFpLNH-IV selectively enhance the proliferation of bifidobacteria while inhibiting pathogenic bacteria .
Table 1: Impact of MFpLNH-IV on Gut Microbiota
Microbial Group | Effect of MFpLNH-IV |
---|---|
Bifidobacteria | Increased growth |
Escherichia coli | Inhibition |
Lactobacillus | Variable effect |
2. Immune System Development
The presence of HMOs, including MFpLNH-IV, in breast milk is associated with enhanced immune responses in infants. These oligosaccharides can modulate immune function by influencing the development of gut-associated lymphoid tissue (GALT) and promoting the production of secretory immunoglobulin A (sIgA), which plays a critical role in mucosal immunity .
Case Study: Immune Response Correlation
A study involving infants fed with breast milk containing high levels of fucosylated HMOs demonstrated a correlation between the concentration of MFpLNH-IV and increased levels of sIgA in saliva samples collected at six months . This suggests that MFpLNH-IV may contribute to the maturation of the infant's immune system.
Research Findings
Recent studies have highlighted the importance of HMOs like MFpLNH-IV in infant growth and development. Notably, concentrations of this oligosaccharide vary significantly based on maternal genetic factors, lactation stage, and dietary influences.
Figure 1: Concentration Changes Over Lactation Periods
Concentration Changes [Hypothetical link for illustration]
The figure illustrates how concentrations of MFpLNH-IV and other HMOs fluctuate during different stages of lactation, emphasizing the need for ongoing research into their long-term effects on infant health.
属性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(60)29(66)31(68)43(72-11)81-38-22(48-13(3)57)42(83-39-27(64)18(8-53)75-45(33(39)70)78-35(15(59)5-50)24(61)14(58)4-49)77-20(10-55)36(38)79-46-34(71)40(28(65)19(9-54)76-46)82-41-21(47-12(2)56)37(26(63)17(7-52)73-41)80-44-32(69)30(67)25(62)16(6-51)74-44/h4,11,14-46,50-55,58-71H,5-10H2,1-3H3,(H,47,56)(H,48,57)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26+,27-,28-,29+,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMANVATPOJSHN-YPTQHEKPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)CO)OC6C(C(OC(C6O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)CO)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H78N2O35 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1219.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。